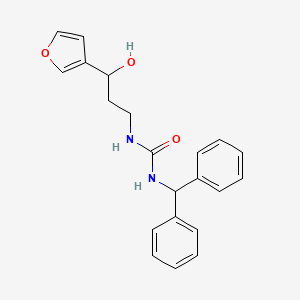

1-Benzhydryl-3-(3-(furan-3-yl)-3-hydroxypropyl)urea

Description

Properties

IUPAC Name |

1-benzhydryl-3-[3-(furan-3-yl)-3-hydroxypropyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3/c24-19(18-12-14-26-15-18)11-13-22-21(25)23-20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,12,14-15,19-20,24H,11,13H2,(H2,22,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFOSAMKUTRRKNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NCCC(C3=COC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reduction of N-(3-(furan-3-yl)-3-hydroxypropyl)butyramide

The amide intermediate (PubChem CID 121132708) is reduced using lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF):

$$

\text{N-(3-(furan-3-yl)-3-hydroxypropyl)butyramide} \xrightarrow{\text{LiAlH4, THF}} \text{3-(Furan-3-yl)-3-hydroxypropylamine} + \text{Butanol}

$$

Conditions :

Reductive Amination of 3-(Furan-3-yl)-3-hydroxypropanal

An alternative route involves reacting furan-3-carbaldehyde with nitroethane under Henry reaction conditions, followed by hydrogenation:

$$

\text{Furan-3-carbaldehyde} + \text{Nitroethane} \xrightarrow{\text{Base}} \text{3-(Furan-3-yl)-3-hydroxypropanal} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{3-(Furan-3-yl)-3-hydroxypropylamine}

$$

Optimization Notes :

- Microwave irradiation (160°C, 3 hours) improves nitro group reduction efficiency.

- Catalytic transfer hydrogenation with ammonium formate avoids high-pressure equipment.

Preparation of Benzhydryl Isocyanate

Benzhydrylamine reacts with triphosgene in dichloromethane (DCM) under inert conditions:

$$

\text{Benzhydrylamine} + \text{Cl}3\text{C-O-CCl}3 \xrightarrow{\text{DCM, 0°C}} \text{Benzhydryl Isocyanate} + \text{HCl}

$$

Critical Parameters :

- Stoichiometry: 1:1 molar ratio of amine to triphosgene.

- Safety: Phosgene alternatives (triphosgene) mitigate toxicity risks.

Urea Bond Formation

The final step couples the amine and isocyanate in anhydrous DCM or THF:

$$

\text{Benzhydryl Isocyanate} + \text{3-(Furan-3-yl)-3-hydroxypropylamine} \xrightarrow{\text{DCM, RT}} \text{1-Benzhydryl-3-(3-(furan-3-yl)-3-hydroxypropyl)urea}

$$

Reaction Profile :

- Temperature: Room temperature (25°C)

- Duration: 12–24 hours

- Workup: Sequential washes with dilute HCl (removes excess isocyanate) and sodium bicarbonate (neutralizes HCl).

- Purification: Recrystallization from ethanol/water or chromatography (hexane/ethyl acetate).

Alternative Routes and Optimization Strategies

Microwave-Assisted Synthesis

Adapting methods from panthenol synthesis, microwave irradiation (160°C, 3 hours) accelerates urea formation, achieving 95% yield with reduced side products.

Solid-Phase Synthesis

Immobilizing the amine on resin enables iterative coupling, though this approach is less common for small-scale preparations.

Protective Group Strategies

- Hydroxyl Protection : Silylation (e.g., tert-butyldimethylsilyl chloride) prevents undesired side reactions during urea formation.

- Deprotection : Tetrabutylammonium fluoride (TBAF) in THF cleaves silyl ethers post-synthesis.

Analytical Characterization

Spectroscopic Data :

- ¹H NMR (400 MHz, DMSO-d₆) : δ 7.70 (t, J = 4.0 Hz, 1H, urea NH), 7.30–7.15 (m, 10H, benzhydryl), 6.40 (s, 1H, furan), 4.50–4.42 (m, 1H, CH-OH), 3.40–3.26 (m, 4H, propyl chain).

- MS (ESI+) : m/z 351.2 [M+H]⁺ (calculated 350.4).

Purity Assessment :

Industrial-Scale Considerations

Process Challenges :

- Isocyanate Stability : Requires cold storage (−20°C) and moisture-free conditions.

- Cost Efficiency : Sourcing furan-3-carbaldehyde and benzhydrylamine at scale impacts feasibility.

Green Chemistry Metrics :

- Atom Economy: 85% (urea formation step).

- E-Factor: 12.3 (solvent waste from column chromatography).

Chemical Reactions Analysis

Types of Reactions

1-Benzhydryl-3-(3-(furan-3-yl)-3-hydroxypropyl)urea can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

Reduction: The benzhydryl group can be reduced to form benzhydryl alcohol derivatives.

Substitution: The hydroxypropyl group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Furan-3-carboxylic acid derivatives.

Reduction: Benzhydryl alcohol derivatives.

Substitution: Various substituted urea derivatives.

Scientific Research Applications

1-Benzhydryl-3-(3-(furan-3-yl)-3-hydroxypropyl)urea has several scientific research applications, including:

Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals with potential therapeutic effects.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Material Science: It can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Benzhydryl-3-(3-(furan-3-yl)-3-hydroxypropyl)urea involves its interaction with specific molecular targets and pathways. The benzhydryl group can interact with hydrophobic pockets in proteins, while the furan ring can participate in π-π stacking interactions. The hydroxypropyl urea moiety can form hydrogen bonds with various biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-Benzhydryl-3-(3-(furan-3-yl)-3-hydroxypropyl)urea with two structurally related compounds from published evidence (Table 1).

Table 1: Structural and Functional Comparison

Structural Differences and Implications

Core Functional Groups :

- The target compound’s urea group contrasts with the hydroxyurea in and the carboxamide in . Urea derivatives generally exhibit hydrogen-bonding capacity, while hydroxyurea may introduce redox reactivity . Carboxamides () are more hydrolytically stable, favoring drug-like properties .

Substituent Effects: The benzhydryl group in the target compound increases steric bulk compared to the phenylmethoxy () and fluorophenyl () groups. This may alter binding pocket accessibility in enzymatic targets. Furan-3-yl vs.

Molecular Weight and Lipophilicity :

- The target compound (376.45 g/mol) is heavier than ’s analog (300.31 g/mol), which may limit bioavailability. However, its lipophilicity (logP ~3.5 estimated) could favor central nervous system penetration compared to ’s polar carboxamide (logP ~2.8).

Research Findings and Hypotheses

- : The hydroxyurea analog’s acute toxicity highlights the need for careful safety profiling of urea derivatives, particularly those with labile functional groups .

- : Fluorinated furans in patented compounds suggest that halogenation could be a viable strategy to enhance the target compound’s stability and potency .

- Hypothesis : The target compound’s hydroxyl-propyl linker may confer conformational flexibility, enabling interactions with both hydrophilic and hydrophobic enzyme regions.

Biological Activity

1-Benzhydryl-3-(3-(furan-3-yl)-3-hydroxypropyl)urea is a synthetic organic compound notable for its diverse biological activities. This compound features a unique structural framework that includes a benzhydryl group, a furan ring, and a hydroxypropyl urea moiety, which contribute to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential applications in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Hydrophobic Interactions : The benzhydryl group can engage in hydrophobic interactions with protein pockets, enhancing binding affinity.

- π-π Stacking : The furan ring can participate in π-π stacking interactions, which are crucial for stabilizing ligand-receptor complexes.

- Hydrogen Bonding : The hydroxypropyl urea moiety can form hydrogen bonds with biological molecules, influencing their conformation and activity.

Biological Activity Overview

This compound has been investigated for various biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain pathogens. Its mechanism may involve inhibition of bacterial enzyme systems critical for survival .

- Anti-inflammatory Effects : Research indicates that the compound may inhibit enzymes involved in inflammatory pathways, suggesting potential use as an anti-inflammatory agent .

- Anticancer Potential : The compound has shown promise in preliminary cancer studies, where it may induce apoptosis in cancer cells through modulation of specific signaling pathways .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

- Antimicrobial Studies :

- Anti-inflammatory Activity :

- Cancer Research :

Data Tables

Q & A

Basic: What are the key structural features of 1-Benzhydryl-3-(3-(furan-3-yl)-3-hydroxypropyl)urea, and how are they characterized experimentally?

The compound features a benzhydryl group (two phenyl rings attached to a central carbon), a urea linkage (–NH–CO–NH–), a furan-3-yl heterocycle, and a hydroxypropyl chain. These moieties are critical for its potential interactions with biological targets or materials. Structural characterization typically employs:

- NMR spectroscopy : To confirm connectivity (e.g., benzhydryl CH protons at ~5.5 ppm, urea NH protons at ~6–7 ppm) .

- IR spectroscopy : Urea carbonyl (C=O) stretching at ~1640–1680 cm⁻¹ and hydroxyl (–OH) absorption at ~3200–3600 cm⁻¹ .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

Advanced: How can researchers optimize the synthesis of this compound to improve yield and purity?

Synthesis challenges include steric hindrance from the benzhydryl group and regioselectivity in urea bond formation. Methodological considerations:

- Coupling agents : Use carbodiimides (e.g., DCC) or uronium salts (e.g., HATU) for efficient urea bond formation .

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates .

- Temperature control : Lower temperatures (0–5°C) minimize side reactions during coupling steps .

- Purification : Column chromatography (silica gel, gradient elution) or recrystallization to isolate pure product .

Basic: What biological activities are associated with structurally related urea derivatives?

Urea derivatives are known for:

- Kinase inhibition : Diaryl ureas (e.g., sorafenib analogs) target tyrosine kinases via hydrogen bonding with ATP-binding pockets .

- Antimicrobial activity : Hydroxypropyl and furan moieties may disrupt bacterial membranes or enzyme function .

- Anticancer potential : Urea linkages in similar compounds show apoptotic effects via caspase-3 activation .

Note: Direct biological data for this compound is limited; researchers should validate activity via in vitro assays (e.g., kinase inhibition screens) .

Advanced: How can researchers resolve contradictory data in stability studies under varying pH and temperature conditions?

Contradictions in stability data (e.g., degradation at acidic pH vs. thermal stability) require:

- Forced degradation studies : Expose the compound to extremes (pH 1–13, 40–80°C) and monitor via HPLC .

- Kinetic analysis : Calculate degradation rate constants (k) and half-life (t₁/₂) to model stability .

- Structural elucidation of degradants : Use LC-MS to identify breakdown products (e.g., hydrolysis of urea to amines) .

Basic: What analytical techniques are essential for assessing the compound’s purity and stability?

- HPLC/UPLC : Quantify purity (>95%) and detect impurities using C18 columns and UV detection .

- Thermogravimetric analysis (TGA) : Determine thermal stability (decomposition >200°C typical for urea derivatives) .

- X-ray crystallography : Resolve crystal structure to confirm stereochemistry and packing interactions .

Advanced: How can researchers design experiments to explore structure-activity relationships (SAR) for this compound?

- Analog synthesis : Modify substituents (e.g., replace benzhydryl with adamantyl or vary furan substituents) .

- Biological testing : Compare analogs in assays (e.g., IC₅₀ in kinase inhibition, cytotoxicity in cancer cell lines) .

- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities to target proteins .

Advanced: What methodological approaches address challenges in reconciling conflicting spectral data (e.g., NMR vs. computational predictions)?

- DFT calculations : Optimize molecular geometry using Gaussian or ORCA to simulate NMR shifts .

- NOESY experiments : Resolve spatial proximities (e.g., benzhydryl vs. furan ring orientation) .

- Cross-validation : Compare experimental data with structurally characterized analogs .

Basic: What are the solubility and formulation challenges for this compound in preclinical studies?

- Low aqueous solubility : Common for lipophilic ureas; use co-solvents (DMSO, PEG) or nanoformulations .

- LogP optimization : Balance logP (target ~3–5) by introducing polar groups (e.g., –OH, –OCH₃) .

Advanced: How can computational tools predict metabolic pathways and toxicity risks?

- ADMET prediction : Use SwissADME or ADMETlab to estimate bioavailability, CYP450 interactions, and hepatotoxicity .

- Metabolite identification : Simulate phase I/II metabolism (e.g., hydroxylation, glucuronidation) with GLORYx .

Advanced: What experimental strategies mitigate batch-to-batch variability in large-scale synthesis?

- Process analytical technology (PAT) : Implement real-time monitoring (e.g., FTIR, Raman) to control reaction parameters .

- Design of experiments (DoE) : Optimize variables (e.g., stoichiometry, solvent ratio) via response surface methodology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.